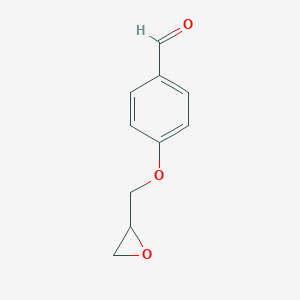

4-(Oxiran-2-ylmethoxy)benzaldehyde

概要

説明

4-(Oxiran-2-ylmethoxy)benzaldehyde is a compound that has been synthesized and studied for its structural properties. The compound is characterized by the presence of an oxirane (epoxide) group attached to a benzaldehyde moiety through a methoxy linker. This structure is of interest due to the reactivity of the oxirane ring and the potential for further chemical modifications. The compound's properties and reactivity can be influenced by the presence of the oxirane group, making it a valuable intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds has been described in the literature, providing insights into potential synthetic routes for 4-(Oxiran-2-ylmethoxy)benzaldehyde. For instance, 4-(oxiran-2-ylmethoxy)benzoic acid was synthesized using a new synthetic route and studied by X-ray crystallography . Although the exact synthesis of 4-(Oxiran-2-ylmethoxy)benzaldehyde is not detailed in the provided papers, similar synthetic strategies could be employed, such as protection of functional groups, epoxidation, and subsequent transformations to introduce the benzaldehyde functionality.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Oxiran-2-ylmethoxy)benzaldehyde has been investigated using various spectroscopic techniques and computational methods. For example, the molecular structure and vibrational wave numbers of related compounds have been reported, with theoretical predictions showing good agreement with experimental data . The presence of the oxirane ring is likely to introduce strain into the molecule, affecting its reactivity and the distribution of electron density.

Chemical Reactions Analysis

The reactivity of the oxirane ring in 4-(Oxiran-2-ylmethoxy)benzaldehyde suggests that it could undergo various chemical reactions, such as ring-opening reactions, which are often catalyzed by acids or nucleophiles. The related compound 4-(oxiran-2-ylmethoxy)benzoic acid forms carboxyl dimers in its crystal structure, indicating the potential for intermolecular interactions . The reactivity of the benzaldehyde group also allows for further functionalization, such as the formation of oximes and hydrazones.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Oxiran-2-ylmethoxy)benzaldehyde can be inferred from studies on similar compounds. The crystal structure, vibrational frequencies, and NMR chemical shifts provide information on the stability and electronic properties of these molecules . The molecular electrostatic potential maps and non-covalent interaction analyses reveal the reactive sites and the distribution of electron density, which are crucial for understanding the chemical behavior of the compound .

科学的研究の応用

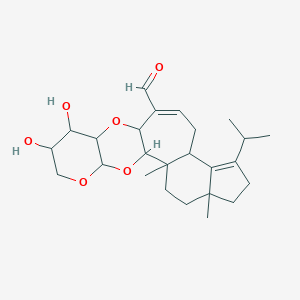

- Summary of the Application : The leather manufacturing sector is actively pursuing organic alternatives to replace the utilization of inorganic tanning chemicals such as chromium, zirconium, and aluminum due to concerns over their environmental impact . In this context, “4-(Oxiran-2-ylmethoxy)benzaldehyde” has been used in the synthesis of a sulfonated gallic acid-based epoxide (GSE), which is evaluated as a metal-free tanning compound .

- Methods of Application or Experimental Procedures : The synthesized compound was subjected to comprehensive characterization using FTIR (functional group), ESI-MS (molecular weight), and NMR (chemical environment) spectroscopy . The leather treated with GSE demonstrated organoleptic and physical properties that were comparable to those achieved with glutaraldehyde tanning systems .

- Results or Outcomes : SEM analysis of the GSE-tanned leather exhibited a homogeneous distribution pattern, confirming the stability of the collagen . The hydrothermal stability temperature of leather crosslinked with epoxide was found to be 83 ± 2 °C . The wastewater generated from the GSE tanning process exhibited a BOD to COD ratio of 0.35 ± 0.04, indicating its high treatability . The results showed that the GSE tanning system provided better tanning efficiency and improved crosslinking and thermal stability without the use of metal salts .

Safety And Hazards

4-(Oxiran-2-ylmethoxy)benzaldehyde should be stored in a tightly closed container, in a cool and dry place . It is recommended to avoid contact with air and any possible contact with water, due to the potential for violent reaction and possible flash fire . It is also advised to handle the compound under inert gas and protect it from moisture .

特性

IUPAC Name |

4-(oxiran-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKABUBSGYOQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Oxiran-2-ylmethoxy)benzaldehyde | |

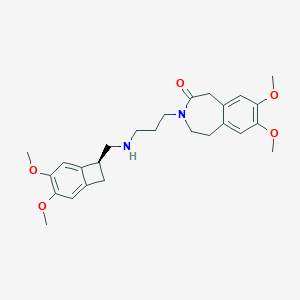

Synthesis routes and methods

Procedure details

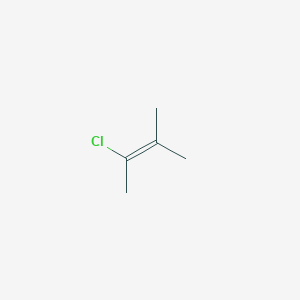

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)